2-sulfanyl-6-(trifluoromethyl)-1H-pyrimidin-4-one
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Overview
Description
2-sulfanyl-6-(trifluoromethyl)-1H-pyrimidin-4-one is a heterocyclic compound that contains sulfur, fluorine, and nitrogen atoms
Preparation Methods
The synthesis of 2-sulfanyl-6-(trifluoromethyl)-1H-pyrimidin-4-one can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-6-(trifluoromethyl)pyrimidine with thiourea under basic conditions to yield the desired product. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. The mixture is heated to reflux for several hours, followed by purification through recrystallization .
Chemical Reactions Analysis
2-sulfanyl-6-(trifluoromethyl)-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond or a sulfonic acid derivative.
Reduction: The compound can be reduced to form a thiol derivative.
Substitution: The sulfur atom can be substituted with other nucleophiles such as amines or alkyl halides under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-sulfanyl-6-(trifluoromethyl)-1H-pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use as an antiviral, antibacterial, and anticancer agent.
Industry: The compound can be used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-sulfanyl-6-(trifluoromethyl)-1H-pyrimidin-4-one involves its interaction with biological molecules, particularly proteins. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity or disruption of protein function. This interaction can affect various molecular targets and pathways, including those involved in cell signaling, metabolism, and immune response .
Comparison with Similar Compounds
2-sulfanyl-6-(trifluoromethyl)-1H-pyrimidin-4-one can be compared with other similar compounds such as:
2-sulfanyl-6-(trifluoromethyl)pyridine-3-carbonitrile: This compound has a similar structure but with a nitrile group instead of a ketone group.
4-hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol: This compound has a hydroxyl group instead of a ketone group.
2-sulfanyl-6-methyl-1,4-dihydropyrimidines: These compounds have a methyl group instead of a trifluoromethyl group.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability .
Properties
IUPAC Name |
2-sulfanyl-6-(trifluoromethyl)-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2OS/c6-5(7,8)2-1-3(11)10-4(12)9-2/h1H,(H2,9,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZAOETRYQWFEOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=NC1=O)S)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC(=NC1=O)S)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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